7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Cyclopropanesulfonyl)-7-azabicyclo[410]heptane is a bicyclic compound featuring a cyclopropane ring fused to a seven-membered azabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Azabicyclo Ring System: The azabicyclo[4.1.0]heptane core can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a strong base to induce cyclization.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions. This step often involves the use of cyclopropanesulfonyl chloride and a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring system, used in different chemical reactions.
Uniqueness
7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of both the cyclopropanesulfonyl group and the azabicyclo ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15NO2S |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
7-cyclopropylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H15NO2S/c11-13(12,7-5-6-7)10-8-3-1-2-4-9(8)10/h7-9H,1-6H2 |
InChI Key |
RAZNYSNIWWCPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2S(=O)(=O)C3CC3 |
Origin of Product |
United States |
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